molecular formula C29H21ClN2O2 B5336130 (E)-2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylethenyl benzoate

(E)-2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylethenyl benzoate

Cat. No.: B5336130
M. Wt: 464.9 g/mol
InChI Key: KNRZHYHUQUNGAG-ZXVVBBHZSA-N
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Description

(E)-2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylethenyl benzoate is a complex organic compound that features a benzimidazole core, a chlorobenzyl group, and a phenylethenyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylethenyl benzoate typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole is treated with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of Phenylethenyl Benzoate Moiety: The final step involves the Wittig reaction, where the benzimidazole derivative is reacted with a suitable phosphonium ylide to form the phenylethenyl benzoate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylethenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the double bond in the phenylethenyl moiety.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with saturated phenylethenyl moiety.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

(E)-2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylethenyl benzoate has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylethenyl benzoate involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenylethenyl benzoate moiety may also contribute to the compound’s overall biological activity by interacting with cellular membranes or other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar ester functional group.

    Cetylpyridinium chloride: A compound with a similar aromatic structure.

    2,2’-Bipyridyl: A ligand with a similar nitrogen-containing heterocyclic structure.

Uniqueness

(E)-2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylethenyl benzoate is unique due to its combination of a benzimidazole core, chlorobenzyl group, and phenylethenyl benzoate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

[(E)-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-1-phenylethenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21ClN2O2/c30-24-16-8-7-15-23(24)20-32-26-18-10-9-17-25(26)31-28(32)19-27(21-11-3-1-4-12-21)34-29(33)22-13-5-2-6-14-22/h1-19H,20H2/b27-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRZHYHUQUNGAG-ZXVVBBHZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl)/OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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